Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate
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Overview
Description
Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate is an organic compound that features a phosphonate group bonded to a 2,4-diaminophenylmethyl moiety and two 2-chloroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate typically involves the reaction of 2,4-diaminophenylmethanol with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate phosphorochloridate, which is then reacted with 2-chloroethanol to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The 2-chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphonates, depending on the nucleophile used.
Scientific Research Applications
Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound can be used to study the effects of phosphonates on biological systems, including enzyme inhibition and protein phosphorylation.
Industry: It is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate involves its interaction with biological molecules, such as proteins and nucleic acids. The compound can form covalent bonds with these molecules, leading to the inhibition of enzyme activity or disruption of DNA replication. The molecular targets include enzymes involved in phosphorylation and DNA polymerases.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) ether: An ether with two 2-chloroethyl groups, used as a solvent and in organic synthesis.
Bis(2-chloroethyl) disulfide: A disulfide compound with two 2-chloroethyl groups, known for its use in chemical warfare.
Bis(2-chloroethyl) (2,4-dichlorobenzyl)phosphonate: A phosphonate compound with similar structural features.
Uniqueness
Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate is unique due to the presence of the 2,4-diaminophenylmethyl moiety, which imparts specific biological activity and potential therapeutic applications. This distinguishes it from other similar compounds that may lack this functional group and, consequently, its unique properties.
Properties
CAS No. |
89822-81-1 |
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Molecular Formula |
C11H17Cl2N2O3P |
Molecular Weight |
327.14 g/mol |
IUPAC Name |
4-[bis(2-chloroethoxy)phosphorylmethyl]benzene-1,3-diamine |
InChI |
InChI=1S/C11H17Cl2N2O3P/c12-3-5-17-19(16,18-6-4-13)8-9-1-2-10(14)7-11(9)15/h1-2,7H,3-6,8,14-15H2 |
InChI Key |
FZFSTUHVAQOGFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)N)CP(=O)(OCCCl)OCCCl |
Origin of Product |
United States |
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